molecular formula C11H11BrClN3O2 B13144617 tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B13144617
M. Wt: 332.58 g/mol
InChI Key: DGQBXSARVIVCDF-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C11H11BrClN3O2. It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of pyrrolopyrimidine derivatives, followed by esterification with tert-butyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is unique due to its specific substitution pattern and functional groups. Similar compounds include:

These similar compounds share the pyrrolopyrimidine core but differ in their substitution patterns, which can significantly impact their biological activity and chemical reactivity.

Properties

Molecular Formula

C11H11BrClN3O2

Molecular Weight

332.58 g/mol

IUPAC Name

tert-butyl 7-bromo-2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-5-6(12)8-7(16)4-14-9(13)15-8/h4-5H,1-3H3

InChI Key

DGQBXSARVIVCDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)Br

Origin of Product

United States

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